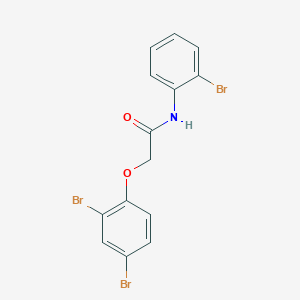
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a derivative of the nonsteroidal anti-inflammatory drug, diclofenac, and is known for its potent anti-inflammatory and analgesic properties.
Mécanisme D'action
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By blocking the activity of COX, N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide reduces the production of inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including reducing the production of inflammatory mediators such as prostaglandins and leukotrienes, suppressing the activation of immune cells such as macrophages and T cells, and reducing the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide for lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Orientations Futures
There are a number of future directions for research on N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide, including:
1. Developing new formulations of N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide that are more effective and have fewer side effects.
2. Investigating the potential use of N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide in the treatment of other inflammatory diseases such as asthma and multiple sclerosis.
3. Studying the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide.
4. Investigating the potential use of N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide as a tool for studying the role of inflammation in the development of chronic diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide is a promising compound with potent anti-inflammatory and analgesic effects that has significant potential for the development of new anti-inflammatory drugs. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide that could lead to new insights into the mechanisms of inflammation and pain, and the development of new treatments for inflammatory diseases.
Méthodes De Synthèse
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide can be synthesized by reacting 2-bromophenylamine with 2,4-dibromophenol in the presence of acetic anhydride and triethylamine. The reaction takes place in a solvent such as chloroform or dichloromethane, and the product is purified through recrystallization.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
Formule moléculaire |
C14H10Br3NO2 |
|---|---|
Poids moléculaire |
463.95 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C14H10Br3NO2/c15-9-5-6-13(11(17)7-9)20-8-14(19)18-12-4-2-1-3-10(12)16/h1-7H,8H2,(H,18,19) |
Clé InChI |
DESZKFCROJGXBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284482.png)
![ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284483.png)
![sec-butyl (5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284484.png)
![propyl (5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284485.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(3-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284487.png)
![Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284488.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284490.png)
![Isopropyl 3-(3-chlorobenzyl)-5-methyl-4-oxo-3,3-d]py rimidine-6-carboxylate](/img/structure/B284491.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284492.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284493.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B284499.png)